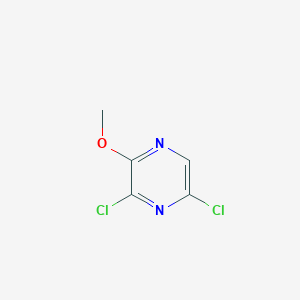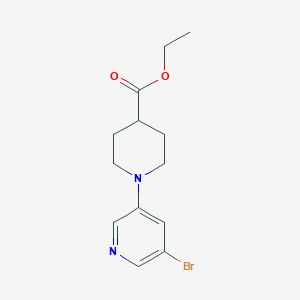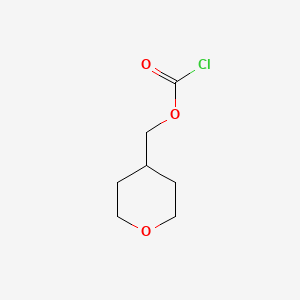
Oxan-4-ylmethyl chloroformate
Overview
Description
Oxan-4-ylmethyl chloroformate is a chemical compound with the molecular formula C7H11CLO3 . It is also known by its IUPAC name, (tetrahydro-2h-pyran-4-yl)methyl carbonochloridate .
Molecular Structure Analysis
The molecular structure of Oxan-4-ylmethyl chloroformate consists of 7 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molecular weight is 178.61 .Chemical Reactions Analysis
Chloroformates, including Oxan-4-ylmethyl chloroformate, are known to be used in various chemical reactions. For instance, they are used in the synthesis of N-substituted ureas and isocyanates . They also play a role in the derivatization of metabolites for analysis by gas chromatography/mass spectrometry .Physical And Chemical Properties Analysis
Oxan-4-ylmethyl chloroformate has a predicted boiling point of 239.1±13.0 °C and a predicted density of 1.191±0.06 g/cm3 .Scientific Research Applications
-
Quantitative Analysis of Amino and Organic Acids
- Application : Alkyl chloroformates are known for their ability to produce mixed anhydrides, and they have found use as versatile derivatization reagents for gas chromatographic (GC) separation of amino- and organic acids .
- Method : A methyl chloroformate (MCF) GC-MS/MS method is described for the quantitative analysis of metabolites containing amino- and/or carboxylic groups . The method covers over 60 metabolites with quantitation limits down to the low picomole range injected on column .
- Results : Any metabolite with amino- and/or carboxylic acid functional groups that yield a stable and volatile MCF derivative can be included in the method . Absolute quantitation can be achieved by including a stable isotope-coded derivatization agent (d3-MCF) and deuterated alcohol solvent (e.g., d4-methanol) .
-
Influence of Sulfur for Oxygen Substitution in Chloroformate Esters
- Application : The replacement of oxygen within a chloroformate ester (ROCOCl) by sulfur can lead to a chlorothioformate (RSCOCl), a chlorothionoformate (ROCSCl), or a chlorodithioformate (RSCSCl) .
- Method : Phenyl chloroformate (PhOCOCl) reacts over the full range of solvents usually included in Grunwald-Winstein equation studies of solvolysis by an addition-elimination (A-E) pathway .
- Results : The study provides insights into the influence of sulfur for oxygen substitution in chloroformate esters .
-
Synthesis of N-Substituted Ureas and Isocyanates
- Application : The in situ oxidative photochemical conversion of CHCl3 to COCl2 allows selective syntheses of N-substituted ureas and isocyanates from amines .
- Method : A CHCl3 solution containing an amine and an organic base under O2 bubbling provided the urea derivative under exposure to UV light generated from a low-pressure mercury lamp at 20−40 °C . A two-step reaction involving the oxidative photodecomposition of CHCl3 at lower temperatures and subsequent sequential injections of an amine and organic base into the sample solution provided the isocyanate in high yield .
- Results : The reaction processes capitalize on the solution conditions of [COCl2] < [amine] and [COCl2] > [amine], respectively, to result in 1:2 and 1:1 reactions . Direct addition of monoalcohols and diols to the as-prepared sample solution containing the diisocyanate allowed the one-pot syntheses of biscarbamates and polyurethanes, respectively .
-
Synthesis of Carbamates and Polyurethanes
- Application : The synthesis of carbamates and polyurethanes is possible through the reaction of isocyanates with alcohols .
- Method : Direct addition of monoalcohols and diols to the as-prepared sample solution containing the diisocyanate allowed the one-pot syntheses of biscarbamates and polyurethanes, respectively .
- Results : The reactions developed in this study are simple, safe, and inexpensive methods of synthesizing N-substituted ureas and isocyanates, and derivatives of isocyanates such as carbamates and polyurethanes .
-
Synthesis of Esters
- Application : Chloroformates are often used in the synthesis of esters .
- Method : The reaction involves the oxidative photodecomposition of CHCl3 at lower temperatures and subsequent sequential injections of an amine and organic base into the sample solution .
- Results : The reaction processes capitalize on the solution conditions of [COCl2] < [amine] and [COCl2] > [amine], respectively, to result in 1:2 and 1:1 reactions .
-
Phosgenation Reactions
- Application : Phosgenation reactions with chloroform for selective syntheses of N-substituted ureas and isocyanates .
- Method : A CHCl3 solution containing an amine and an organic base under O2 bubbling provided the urea derivative under exposure to UV light generated from a low-pressure mercury lamp at 20−40 °C .
- Results : The reactions developed in this study are simple, safe, and inexpensive methods of synthesizing N-substituted ureas and isocyanates, and derivatives of isocyanates such as carbamates and polyurethanes .
Safety And Hazards
properties
IUPAC Name |
oxan-4-ylmethyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-7(9)11-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLJEJIZQVVBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxan-4-ylmethyl chloroformate | |
CAS RN |
1171967-42-2 | |
| Record name | (oxan-4-yl)methyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



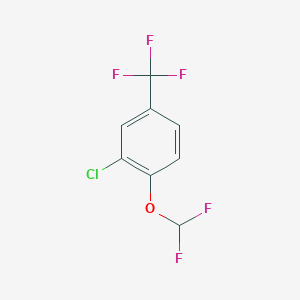
![2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene](/img/structure/B1403849.png)
![5-Bromo-1-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403853.png)
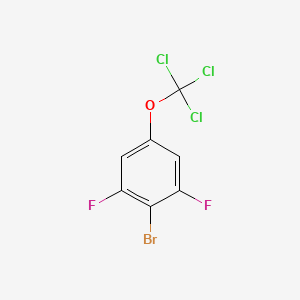
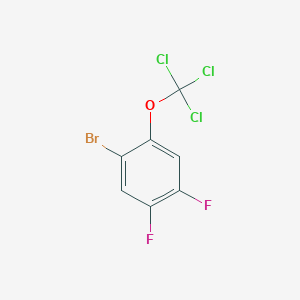
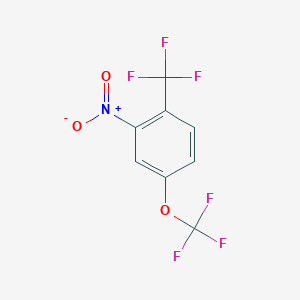
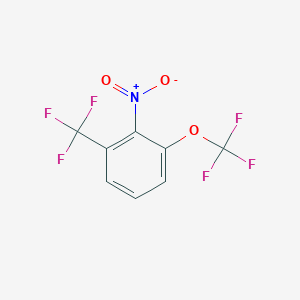
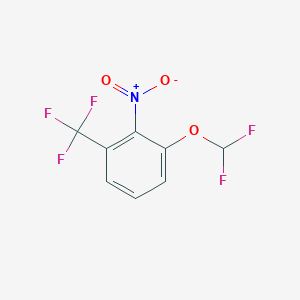
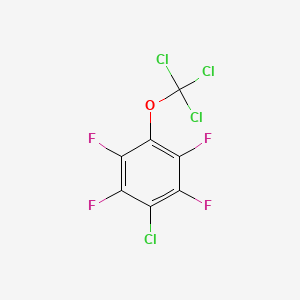
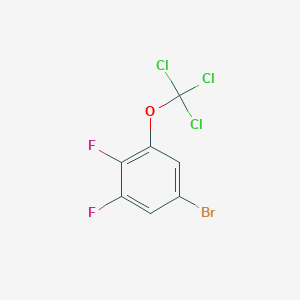
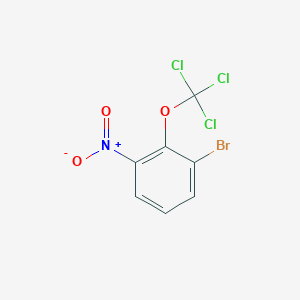
![1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1403867.png)
